Dansylamide
Overview
Description
Dansylamide, also known as 5-(dimethylamino)naphthalene-1-sulfonamide, is a fluorescent dye widely used in biochemistry and chemistry. It is known for its high fluorescence and ability to form stable derivatives with amino acids and other amines.
Mechanism of Action
Target of Action
Dansylamide’s primary target is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. They are crucial for various biological processes, including respiration and the transport of carbon dioxide/bicarbonate.
Mode of Action
It is known that this compound interacts with its target, carbonic anhydrase 2 . The specifics of this interaction and the resulting changes at the molecular level are still under investigation.
Result of Action
It is widely used in biochemistry and medicine for fluorescent labeling of biological compounds . This suggests that this compound may have a significant impact on cellular visualization and tracking, which could be crucial in various research and clinical applications.
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the structure and conformational stability of this compound in the gas phase were investigated, indicating that different skewed conformers exist . This suggests that the physical state and environment can influence the conformation and, potentially, the activity of this compound.
Biochemical Analysis
Biochemical Properties
Dansylamide interacts with primary amino groups of aliphatic and aromatic amines, forming stable fluorescent derivatives . It is perhaps the most ubiquitous fluorophore due to its donor-acceptor bifunctionality and its ability to form intra- and intermolecular hydrogen bonding .
Cellular Effects
This compound has been shown to interact with carbonic anhydrase 2 in humans . The covalent attachment of this compound to siloxane nanoparticles enables the visualization of nanoparticles and their immune active properties within cells .
Molecular Mechanism
The structure and conformational stability of this compound in the gas phase were investigated for the first time by a combined gas-phase electron diffraction-mass spectrometry (GED/MS), complemented by quantum chemical calculations . The role of –SO2NH2 by forming intramolecular hydrogen bonds was scrutinized by employing the natural bond orbital approach (NBO), quantum theory atoms in molecules (QTAIM), and molecular electrostatic potential (MESP) .
Temporal Effects in Laboratory Settings
It is known that the fluorescence activity of this compound is influenced by the non-planarity of the naphthalene skeleton due to the electronic interactions with the substituents .
Metabolic Pathways
It is known to interact with carbonic anhydrase 2 in humans .
Transport and Distribution
It is known that this compound can be covalently attached to siloxane nanoparticles, enabling their visualization within cells .
Subcellular Localization
It is known that this compound can be covalently attached to siloxane nanoparticles, enabling their visualization within cells .
Preparation Methods
Dansylamide is typically synthesized through the reaction of dansyl chloride with ammonia. This reaction forms the simplest representative of the class of dansyl derivatized amines . The synthetic route involves the following steps:
Reaction with Ammonia: Dansyl chloride reacts with ammonia to form this compound.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same basic reaction but may include additional purification steps to ensure the high purity of the final product.
Chemical Reactions Analysis
Dansylamide undergoes various chemical reactions, including:
Substitution Reactions: This compound can react with primary amino groups of aliphatic and aromatic amines to form stable fluorescent derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less commonly reported, it can participate in these reactions under appropriate conditions.
Common Reagents and Conditions: Common reagents used in reactions with this compound include dansyl chloride, ammonia, and various amines. The reactions are typically carried out in organic solvents at room temperature.
Scientific Research Applications
Dansylamide has a wide range of applications in scientific research, including:
Fluorescent Labeling: It is used for fluorescent labeling of biological compounds to trace their activities in enzyme systems and other biological processes.
Biosensors: This compound is used in the development of biosensors for in vivo monitoring of trace metals.
Biochemistry and Medicine: It is employed in biochemistry and medicine for labeling and tracing biological molecules.
Industrial Applications: This compound is used in the production of fluorescent dyes and other industrial applications.
Comparison with Similar Compounds
Dansylamide is unique due to its high fluorescence and ability to form stable derivatives with amino acids and other amines. Similar compounds include:
Dansyl Chloride: A precursor to this compound, used in the synthesis of various dansyl derivatives.
Naphthalene Sulfonic Acids: Compounds that share the naphthalene moiety and sulfonic acid group with this compound.
Other Dansyl Derivatives: Compounds such as N-acetylated this compound derivatives, which have similar fluorescent properties.
This compound stands out due to its specific structural features and high fluorescence, making it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
5-(dimethylamino)naphthalene-1-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-14(2)11-7-3-6-10-9(11)5-4-8-12(10)17(13,15)16/h3-8H,1-2H3,(H2,13,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNBFJJKZPTRKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162306 | |
Record name | Dansylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1431-39-6 | |
Record name | Dansylamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1431-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Dimethylaminonaphthalene-1-sulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001431396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dansylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(dimethylamino)naphthalene-1-sulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.413 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DANSYLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUZ5S5875E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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